molecular formula C9H11O5P B15228476 3-(Dimethoxyphosphoryl)benzoicacid

3-(Dimethoxyphosphoryl)benzoicacid

Cat. No.: B15228476
M. Wt: 230.15 g/mol
InChI Key: SZRBNVSWAKEEJE-UHFFFAOYSA-N
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Description

3-(Dimethoxyphosphoryl)benzoic acid is an organic compound with the molecular formula C9H11O5P It is a derivative of benzoic acid, where the carboxyl group is substituted with a dimethoxyphosphoryl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethoxyphosphoryl)benzoic acid typically involves the reaction of a suitable benzoic acid derivative with a phosphorylating agent. One common method is the reaction of 3-hydroxybenzoic acid with dimethyl phosphite in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of 3-(Dimethoxyphosphoryl)benzoic acid may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process includes the use of high-efficiency reactors, continuous monitoring of reaction parameters, and purification steps such as crystallization or distillation to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethoxyphosphoryl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphonic acids.

    Reduction: Reduction reactions can convert the phosphoryl group to a phosphine oxide or other reduced forms.

    Substitution: The dimethoxyphosphoryl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

3-(Dimethoxyphosphoryl)benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It is used in the production of specialty chemicals, agrochemicals, and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(Dimethoxyphosphoryl)benzoic acid involves its interaction with specific molecular targets. The phosphoryl group can form strong bonds with various biological molecules, affecting their function. For example, it may inhibit certain enzymes by binding to their active sites, thereby altering metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Mevinphos: A related organophosphate compound used as an insecticide.

    Dimethylphosphite: A precursor in the synthesis of various phosphorylated compounds.

    3-Hydroxybenzoic Acid: The parent compound used in the synthesis of 3-(Dimethoxyphosphoryl)benzoic acid.

Uniqueness

3-(Dimethoxyphosphoryl)benzoic acid is unique due to its specific structure, which combines the properties of benzoic acid and organophosphates. This combination allows it to participate in a wide range of chemical reactions and makes it valuable in various research and industrial applications.

Properties

Molecular Formula

C9H11O5P

Molecular Weight

230.15 g/mol

IUPAC Name

3-dimethoxyphosphorylbenzoic acid

InChI

InChI=1S/C9H11O5P/c1-13-15(12,14-2)8-5-3-4-7(6-8)9(10)11/h3-6H,1-2H3,(H,10,11)

InChI Key

SZRBNVSWAKEEJE-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(C1=CC=CC(=C1)C(=O)O)OC

Origin of Product

United States

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